{[4-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[4-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the phenyl ring . This can be achieved through various metal-based methods, including stoichiometric and catalytic modes . The final step involves the reaction of the intermediate with methylamine to form the desired compound.
Industrial Production Methods
Industrial production of {[4-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
{[4-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the difluoromethoxy or methylamine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
{[4-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of {[4-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor used as an antidepressant, which contains a trifluoromethyl group.
Difluoromethylated Compounds: Other compounds with difluoromethyl groups that exhibit similar chemical properties and reactivity.
Uniqueness
{[4-(difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride is unique due to the presence of both the difluoromethoxy and methylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
127842-56-2 |
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Molecular Formula |
C9H12ClF2NO |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-12-6-7-2-4-8(5-3-7)13-9(10)11;/h2-5,9,12H,6H2,1H3;1H |
InChI Key |
WPRSOKXXJUAESL-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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